molecular formula C11H12N4O B13287876 2-Amino-2-phenyl-N-(1H-pyrazol-3-yl)acetamide

2-Amino-2-phenyl-N-(1H-pyrazol-3-yl)acetamide

Cat. No.: B13287876
M. Wt: 216.24 g/mol
InChI Key: UTNCBGXZYDIMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-phenyl-N-(1H-pyrazol-3-yl)acetamide is a chemical compound characterized by its unique structure, which includes an amino group, a phenyl ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-phenyl-N-(1H-pyrazol-3-yl)acetamide typically involves the reaction of 2-phenylacetonitrile with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the amino group through a subsequent reaction with ammonia or an amine source. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more viable for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, acids, and bases are typically employed in substitution reactions.

Major Products Formed:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl and pyrazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-2-phenyl-N-(1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

    2-Amino-2-phenylacetamide: Lacks the pyrazole moiety, making it less versatile in terms of chemical reactivity.

    2-Phenyl-N-(1H-pyrazol-3-yl)acetamide: Lacks the amino group, which reduces its potential biological activity.

    2-Amino-2-(1H-pyrazol-3-yl)acetamide: Lacks the phenyl ring, affecting its overall stability and reactivity.

Uniqueness: 2-Amino-2-phenyl-N-(1H-pyrazol-3-yl)acetamide stands out due to its combination of an amino group, a phenyl ring, and a pyrazole moiety

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

2-amino-2-phenyl-N-(1H-pyrazol-5-yl)acetamide

InChI

InChI=1S/C11H12N4O/c12-10(8-4-2-1-3-5-8)11(16)14-9-6-7-13-15-9/h1-7,10H,12H2,(H2,13,14,15,16)

InChI Key

UTNCBGXZYDIMMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=NN2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.